

physical and chemical properties of Methyl 4-methoxypyridine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 4-methoxypyridine-2-carboxylate

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In-Depth Technical Guide: Methyl 4-methoxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential therapeutic relevance of **Methyl 4-methoxypyridine-2-carboxylate**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on data-driven insights and experimental reproducibility.

Core Physical and Chemical Properties

Methyl 4-methoxypyridine-2-carboxylate is a heterocyclic compound that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its fundamental properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source
CAS Number	29681-43-4	[3][4]
Molecular Formula	C ₈ H ₉ NO ₃	[3][4]
Molecular Weight	167.16 g/mol	[3][4]
Appearance	White to light yellow powder or solid	[5]
Melting Point	47-50 °C	[2]
Boiling Point (Predicted)	280.4 ± 20.0 °C at 760 mmHg	[2]
Density (Predicted)	1.156 ± 0.06 g/cm ³	[2]
Solubility	DMSO (Slightly), Methanol (Very Slightly)	
Storage	Inert atmosphere, Room Temperature	

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of **Methyl 4-methoxypyridine-2-carboxylate**. While comprehensive peak-listed data for ¹³C NMR and mass spectrometry are not readily available in the public domain, ¹H NMR data has been reported. Full IR and Raman spectra can be accessed through databases such as PubChem. [3][6]

Spectrum Type	Data Availability and Details
¹ H NMR	A reported ¹ H NMR spectrum in CDCl ₃ shows the following peaks: δH 3.91 (3H, s), 4.02 (3H, s), 6.98 (1H, dd, J 3 and 6), 7.67 (1H, d, J 3), 8.54 (1H, d, J 6).
¹³ C NMR	Specific peak data for the title compound is not readily available. Data for the related compound, 4-methoxypyridine, is available and may serve as a reference. [7] [8] [9]
Mass Spectrometry	Specific mass spectrum data is not readily available in the public domain.
Infrared (IR) Spectroscopy	ATR-IR spectra are available on PubChem, obtained using a Bruker Tensor 27 FT-IR instrument. [3] [6]
Raman Spectroscopy	FT-Raman spectra are available on PubChem, obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. [3] [6]

Experimental Protocols: Synthesis of Methyl 4-methoxypyridine-2-carboxylate

The synthesis of **Methyl 4-methoxypyridine-2-carboxylate** can be achieved through various routes. Below is a detailed experimental protocol adapted from reported procedures.

Synthesis from 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride

This protocol outlines a common method for the preparation of **Methyl 4-methoxypyridine-2-carboxylate**.

Materials:

- 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
- Methanol (MeOH)

- Dichloromethane (CH_2Cl_2)
- Saturated sodium hydrogencarbonate solution (NaHCO_3)
- Brine
- Sodium sulphate (Na_2SO_4)

Procedure:

- Dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml).
- Heat the solution at reflux for 66 hours.
- Evaporate the solvent under reduced pressure.
- Partition the residue between dichloromethane and a saturated sodium hydrogencarbonate solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over sodium sulphate.
- Concentrate the solution to yield **Methyl 4-methoxypyridine-2-carboxylate** as a yellow crystalline solid (17.6 g, 88% yield).

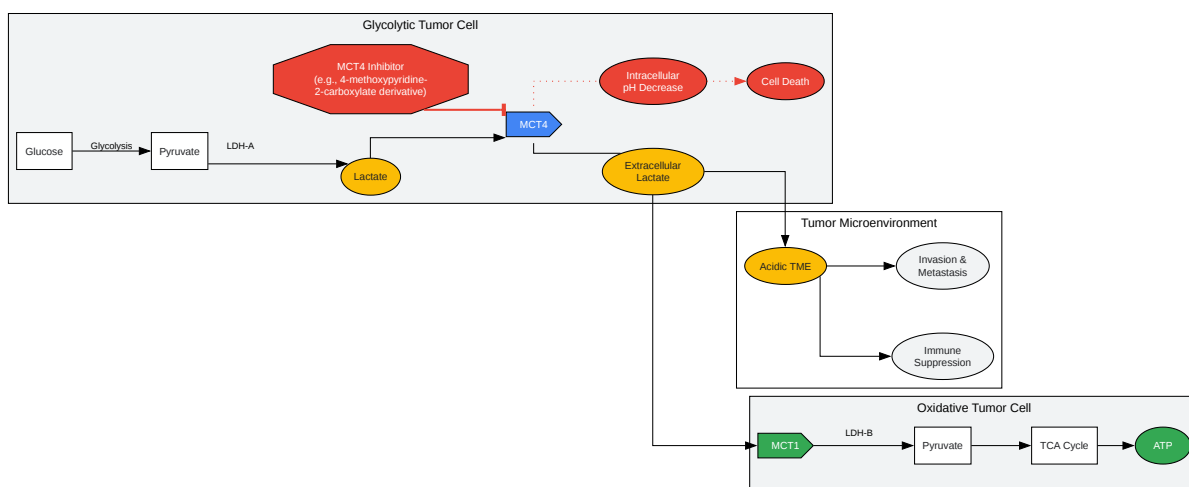
Biological Relevance and Signaling Pathway Involvement

While **Methyl 4-methoxypyridine-2-carboxylate** itself is primarily recognized as a chemical intermediate, its structural scaffold is of significant interest in drug discovery. Notably, a derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has been identified as a highly selective inhibitor of the Monocarboxylate Transporter 4 (MCT4).

MCT4 is a key protein in cancer metabolism, responsible for the efflux of lactate from highly glycolytic tumor cells.[7][10][11] This process is crucial for maintaining intracellular pH and sustaining high rates of glycolysis, a hallmark of many cancers known as the Warburg effect. [11] The transport of lactate out of tumor cells creates an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and immunosuppression.[1][3][12]

The inhibition of MCT4 by compounds derived from the **Methyl 4-methoxypyridine-2-carboxylate** scaffold represents a promising therapeutic strategy to disrupt tumor metabolism and survival. By blocking lactate efflux, these inhibitors can lead to intracellular acidification and a reduction in cellular viability in cancer cells that are highly dependent on glycolysis.[11][13]

The following diagram illustrates the role of MCT4 in the metabolic symbiosis of a tumor and the mechanism of its inhibition.



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Caption: Role of MCT4 in Tumor Metabolism and Inhibition.

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